2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
The compound 2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a heterocyclic molecule featuring:
- A pyrazolo[3,4-d]pyrimidine core, a bicyclic scaffold known for its pharmacological relevance as a purine analog .
- A piperazine ring substituted at position 4 with a pyrimidin-2-yl group, enhancing receptor-binding versatility.
- A phenoxyacetamide side chain connected via an ethyl linker to the pyrazolo-pyrimidine core, likely influencing solubility and bioavailability.
Properties
IUPAC Name |
2-phenoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O2/c33-20(16-34-18-5-2-1-3-6-18)24-9-10-32-22-19(15-29-32)21(27-17-28-22)30-11-13-31(14-12-30)23-25-7-4-8-26-23/h1-8,15,17H,9-14,16H2,(H,24,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVPSKDGOSTWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Incorporation of the pyrimidine ring: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrimidine ring to the piperazine core.
Final acetamide formation: The final step involves the acylation of the intermediate compound with phenoxyacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The following analogs share key structural motifs with the target compound:
Key Observations:
- Piperazine Substitutions : The pyrimidin-2-yl group on piperazine in the target compound may improve selectivity compared to phenyl or methyl substituents in analogs .
- Acetamide Side Chains: The phenoxyethyl group in the target compound likely increases hydrophobicity relative to trifluoromethylphenyl or isopropyl groups .
Notes:
- Melting points and purity metrics for the target compound are unavailable, highlighting a gap in existing literature.
Pharmacological Implications
While direct activity data for the target compound are absent in the evidence, insights can be inferred from related structures:
- Pyrazolo[3,4-d]pyrimidines: Known for antitumor and kinase-inhibitory properties due to structural mimicry of purines .
- Piperazine Modifications : Substitutions (e.g., pyrimidinyl, phenyl, methyl) modulate receptor affinity and metabolic stability. For example, pyrimidinylpiperazine may enhance binding to ATP pockets in kinases .
- Acetamide Linkers: The phenoxyethyl group in the target compound could improve cell membrane permeability compared to bulkier substituents like trifluoromethylphenyl .
Biological Activity
2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, identified by its CAS number 1021025-70-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 459.5 g/mol. The structure features a phenoxy group, a piperazine moiety, and a pyrazolo[3,4-d]pyrimidine scaffold, which are known for their pharmacological properties.
The compound's biological activity is primarily attributed to its ability to inhibit certain key enzymes and receptors involved in cell proliferation and survival pathways. Notably, derivatives of the pyrazolo[3,4-d]pyrimidine family have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer biology.
Biological Activity Studies
Recent studies have evaluated the anti-proliferative effects of similar compounds on various cancer cell lines. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold demonstrated significant inhibition of cell growth in A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- EGFR Inhibition : A study focused on synthesizing new derivatives of the pyrazolo[3,4-d]pyrimidine scaffold revealed that compound 12b exhibited potent EGFR inhibitory activity with an IC50 value of 0.016 µM against wild-type EGFR and also showed efficacy against the T790M mutant variant, which is often associated with drug resistance in cancer therapies .
- Apoptotic Induction : Flow cytometric analyses indicated that compound 12b not only inhibited cell proliferation but also induced apoptosis in treated cells. The study found an increase in the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling pathways .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by piperazine coupling and acetamide functionalization. Critical steps include:
- Nucleophilic substitution for pyrimidine ring closure (e.g., using α-chloroacetamides or thioacetamides under reflux in DMF) .
- Piperazine coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts and temperatures of 80–100°C .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility, while controlled pH (7–9) minimizes side reactions .
Yield Optimization : Monitor intermediates via TLC/HPLC ; use excess reagents (1.2–1.5 eq) for low-yield steps .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize the following:
- 1H/13C NMR : Use DMSO-d6 to resolve aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm). Assign piperazine protons (δ 2.5–3.5 ppm) with 2D-COSY .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .
Q. What biological targets or pathways are associated with this compound?
- Methodological Answer : The compound’s pyrazolo-pyrimidine core and piperazine moiety suggest kinase or GPCR targeting. Recommended assays:
- Kinase inhibition : Screen against CDK2, EGFR, or Aurora kinases using ADP-Glo™ assays .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine group .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 to 1:1) for intermediate purification .
- Recrystallization : Employ ethanol/water mixtures (70:30) for final product crystallization; monitor via DSC for polymorph control .
Advanced Research Questions
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Mitigate via:
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; >90% binding may reduce bioavailability .
- Formulation adjustments : Introduce PEGylation or liposomal encapsulation to enhance solubility and half-life .
Q. What computational strategies predict binding affinity to kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PyMOL to model interactions with ATP-binding pockets (e.g., hydrogen bonds with pyrimidine N1) .
- Molecular Dynamics (MD) : Simulate for 100 ns in GROMACS with CHARMM36 force field; analyze RMSD (<2 Å) for stability .
Example SAR Insights :
| Substituent Modification | Effect on Kinase IC50 |
|---|---|
| Fluorophenyl at R1 | ↑ Selectivity for EGFR |
| Trifluoromethyl at R2 | ↓ Solubility |
Q. How do solvent polarity and temperature affect reaction pathway selectivity?
- Methodological Answer :
- Polar solvents (DMF/DMSO) : Favor SNAr mechanisms in piperazine coupling (yield >75% at 90°C) .
- Nonpolar solvents (toluene) : Promote Ullmann-type couplings but require higher temps (110–120°C) and longer reaction times .
- Low-temperature optimization : Conduct sensitive steps (e.g., acylation) at 0–5°C to prevent racemization .
Q. What strategies improve compound stability under physiological conditions?
- Methodological Answer :
- pH stability profiling : Use phosphate buffers (pH 2–10) to identify degradation hotspots (e.g., hydrolysis of acetamide at pH <3) .
- Lyophilization : Store as lyophilized powder at -20°C; avoid repeated freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
